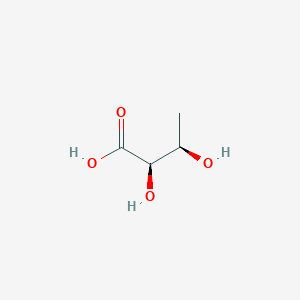

(2R,3R)-2,3-dihydroxybutanoic acid

Beschreibung

Eigenschaften

CAS-Nummer |

15851-57-7 |

|---|---|

Molekularformel |

C4H8O4 |

Molekulargewicht |

120.1 g/mol |

IUPAC-Name |

(2R,3R)-2,3-dihydroxybutanoic acid |

InChI |

InChI=1S/C4H8O4/c1-2(5)3(6)4(7)8/h2-3,5-6H,1H3,(H,7,8)/t2-,3-/m1/s1 |

InChI-Schlüssel |

LOUGYXZSURQALL-PWNYCUMCSA-N |

SMILES |

CC(C(C(=O)O)O)O |

Isomerische SMILES |

C[C@H]([C@H](C(=O)O)O)O |

Kanonische SMILES |

CC(C(C(=O)O)O)O |

Physikalische Beschreibung |

Solid |

Synonyme |

[2R,3R,(-)]-2,3-Dihydroxybutyric acid |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (2R,3R)-2,3-dihydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-2,3-dihydroxybutanoic acid, a member of the sugar acid family, is a chiral molecule with significant potential in various scientific domains, particularly in the development of novel therapeutics.[1][2] Its structure, featuring two stereocenters, gives rise to four possible stereoisomers, each with unique three-dimensional arrangements that profoundly influence their physical, chemical, and biological properties.[1][3] This guide provides a comprehensive overview of the physicochemical properties of the (2R,3R)-enantiomer, offering insights into its synthesis, characterization, and potential applications. Understanding these properties is paramount for its effective utilization in research and drug development, where stereoisomeric purity can be the difference between a therapeutic breakthrough and an inactive or even harmful compound.[4]

The two chiral centers at the C-2 and C-3 positions of 2,3-dihydroxybutanoic acid lead to two pairs of enantiomers: the (2R,3R)/(2S,3S) pair (erythro) and the (2R,3S)/(2S,3R) pair (threo).[1] This guide will focus specifically on the (2R,3R) stereoisomer.

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [arrowhead=none];

C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="3,0!"]; C4 [label="C", pos="4.5,0!"]; O1 [label="O", pos="-0.75,1!"]; O2 [label="O", pos="-0.75,-1!"]; H1 [label="H", pos="-1.5,-1!"]; O3 [label="O", pos="1.5,1.5!"]; H2 [label="H", pos="0.75,1.5!"]; H3 [label="H", pos="1.5,-0.75!"]; O4 [label="O", pos="3,-1.5!"]; H4 [label="H", pos="3.75,-1.5!"]; H5 [label="H", pos="3,0.75!"]; H6 [label="H", pos="5.25,0.75!"]; H7 [label="H", pos="5.25,-0.75!"]; H8 [label="H", pos="4.5,-0.75!"];

C1 -- O1 [style=double]; C1 -- O2; O2 -- H1; C1 -- C2; C2 -- O3; O3 -- H2; C2 -- H3; C2 -- C3; C3 -- O4; O4 -- H4; C3 -- H5; C3 -- C4; C4 -- H6; C4 -- H7; C4 -- H8;

label="Structure of (2R,3R)-2,3-dihydroxybutanoic acid"; labelloc="b"; } drive-by-download-attack-4-2-2024.png Figure 1: 2D structure of (2R,3R)-2,3-dihydroxybutanoic acid.

Physicochemical Properties

A summary of the key physicochemical properties of (2R,3R)-2,3-dihydroxybutanoic acid is presented in the table below. It is important to note that many of the available data points are predicted values, highlighting a need for further experimental verification.

| Property | Value | Source |

| Molecular Formula | C₄H₈O₄ | [5] |

| Molecular Weight | 120.105 g/mol | [5] |

| CAS Number | 759-06-8 | [5] |

| Appearance | White to Off-White Solid (predicted) | [6] |

| Boiling Point | 342.3°C at 760 mmHg (predicted) | [5] |

| Density | 0.913 g/cm³ (predicted) | [5] |

| LogP | -1.18730 (predicted) | [5] |

| Hydrogen Bond Donor Count | 3 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 2 | [5] |

| Exact Mass | 120.04225873 | [5] |

| pKa | 3.60 ± 0.16 (predicted for the (2R,3S) isomer) | [7] |

| Optical Rotation | The (-)-erythro-2,3-dihydroxybutanoic acid exhibits a negative Cotton effect with an absorption maximum at 221 nanometers and demonstrates (2R,3R) configuration. | [1] |

Stereochemistry and its Influence on Properties

The presence of two chiral centers in 2,3-dihydroxybutanoic acid leads to the existence of four stereoisomers. The spatial arrangement of the hydroxyl groups significantly impacts the molecule's ability to form intermolecular hydrogen bonds, which in turn influences properties like melting point and solubility.[1] For instance, erythro forms, such as the (2R,3R) isomer, can establish extensive hydrogen bonding networks, often leading to higher melting points compared to their threo counterparts.[1] The specific rotation of plane-polarized light is also a key distinguishing feature, with erythro and threo forms exhibiting different values.[1]

Experimental Methodologies for Physicochemical Characterization

Accurate determination of physicochemical properties is crucial for the development and application of any chemical entity. The following section outlines standard experimental protocols for key properties of (2R,3R)-2,3-dihydroxybutanoic acid.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality: DSC is a highly sensitive technique that measures the heat flow associated with thermal transitions in a material as a function of temperature. The melting of a crystalline solid is an endothermic process, which is observed as a peak in the DSC thermogram. The temperature at the peak maximum is taken as the melting point (Tm).

Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of (2R,3R)-2,3-dihydroxybutanoic acid into an aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure no loss of sample during heating.

-

Reference Pan: Prepare an empty, sealed aluminum pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell.

-

Thermal Program: Heat the sample at a constant rate, typically 10°C/min, under a nitrogen purge to prevent oxidation.

-

Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic transition.

dot graph "DSC_Workflow" { rankdir=LR; node [shape=box, style=rounded]; A [label="Sample Weighing & Encapsulation"]; B [label="Instrument Setup (Sample & Reference)"]; C [label="Heating at a Constant Rate"]; D [label="Data Acquisition (Heat Flow vs. Temp)"]; E [label="Melting Point Determination"]; A -> B -> C -> D -> E; caption="DSC Workflow for Melting Point Determination"; } drive-by-download-attack-4-2-2024.png Figure 2: Workflow for melting point determination using DSC.

Determination of pKa by Potentiometric Titration

Causality: The pKa is a measure of the acidity of a compound. Potentiometric titration involves the gradual addition of a titrant (a strong base in this case) to a solution of the acidic compound and monitoring the resulting pH change. The pKa corresponds to the pH at which half of the acid has been neutralized.

Protocol:

-

Solution Preparation: Prepare a standard solution of (2R,3R)-2,3-dihydroxybutanoic acid of known concentration (e.g., 0.01 M) in deionized water.

-

Titrant Preparation: Prepare a standardized solution of a strong base, such as 0.1 M sodium hydroxide (NaOH).

-

Titration Setup: Place the acid solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.

-

Titration: Add the NaOH solution in small, precise increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The pKa is the pH at the half-equivalence point.

dot graph "pKa_Titration_Workflow" { rankdir=LR; node [shape=box, style=rounded]; A [label="Prepare Acid & Titrant Solutions"]; B [label="Titrate Acid with Base"]; C [label="Monitor & Record pH"]; D [label="Plot pH vs. Titrant Volume"]; E [label="Determine Equivalence & Half-Equivalence Points"]; F [label="pKa = pH at Half-Equivalence"]; A -> B -> C -> D -> E -> F; caption="Potentiometric Titration for pKa Determination"; } drive-by-download-attack-4-2-2024.png Figure 3: Workflow for pKa determination by potentiometric titration.

Synthesis of (2R,3R)-2,3-dihydroxybutanoic Acid

The stereoselective synthesis of (2R,3R)-2,3-dihydroxybutanoic acid is crucial for obtaining the enantiomerically pure compound required for pharmaceutical applications. A common and effective method is the Sharpless asymmetric dihydroxylation of an appropriate alkene precursor, such as (E)-crotonic acid or its esters.[8][9]

Sharpless Asymmetric Dihydroxylation of (E)-Crotonic Acid

Causality: This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity in the formation of vicinal diols from alkenes. The choice of the chiral ligand (derived from dihydroquinine or dihydroquinidine) determines the stereochemical outcome of the reaction.[10] For the synthesis of the (2R,3R)-diol from (E)-crotonic acid, AD-mix-β, which contains the (DHQD)₂PHAL ligand, is typically used.[8]

Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve AD-mix-β in a 1:1 mixture of tert-butanol and water.

-

Cooling: Cool the mixture to 0°C in an ice bath.

-

Substrate Addition: Add (E)-crotonic acid to the cooled reaction mixture.

-

Reaction: Stir the reaction vigorously at 0°C until the starting material is consumed (monitored by TLC).

-

Quenching: Add sodium sulfite to quench the reaction and stir for one hour.

-

Extraction: Extract the product with an organic solvent such as ethyl acetate.

-

Purification: The crude product can be purified by column chromatography to yield (2R,3R)-2,3-dihydroxybutanoic acid.

dot graph "Sharpless_Dihydroxylation_Workflow" { rankdir=LR; node [shape=box, style=rounded]; A [label="Dissolve AD-mix-β"]; B [label="Cool to 0°C"]; C [label="Add (E)-Crotonic Acid"]; D [label="Stir at 0°C"]; E [label="Quench with Sodium Sulfite"]; F [label="Extract Product"]; G [label="Purify by Chromatography"]; A -> B -> C -> D -> E -> F -> G; caption="Sharpless Asymmetric Dihydroxylation Workflow"; } drive-by-download-attack-4-2-2024.png Figure 4: General workflow for the synthesis of (2R,3R)-2,3-dihydroxybutanoic acid.

Applications in Drug Development

The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity.[4] Different enantiomers can exhibit vastly different potencies, efficacies, and even toxicological profiles. 2,3-Dihydroxybutanoic acid and its derivatives have been investigated for their potential as anticancer agents.[2] Furthermore, specific stereoisomers of related hydroxybutanoic acids have been shown to modulate feeding behavior, suggesting potential applications in metabolic disorders.[11] The (2R,3R) stereoisomer of 2,3-dihydroxybutanoic acid serves as a valuable chiral building block for the synthesis of more complex and biologically active molecules. Its well-defined stereochemistry allows for the precise construction of chiral centers in target drug candidates.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of (2R,3R)-2,3-dihydroxybutanoic acid. While a significant amount of predicted data is available, there remains a clear need for more comprehensive experimental characterization of this important chiral molecule. The outlined experimental protocols provide a solid foundation for researchers to obtain this crucial data. The stereoselective synthesis via Sharpless asymmetric dihydroxylation offers a reliable route to the enantiomerically pure compound. A thorough understanding of the properties and synthesis of (2R,3R)-2,3-dihydroxybutanoic acid is essential for unlocking its full potential in drug discovery and development, where precise control over stereochemistry is paramount for success.

References

-

Supplementary Information - Rsc.org. (n.d.). Retrieved February 20, 2026, from [Link]

-

(2R,3R)-2,3-Dihydroxy-4-methoxy-4-oxobutanoic Acid - Pharmaffiliates. (n.d.). Retrieved February 20, 2026, from [Link]

-

Bielski, R., & Tencer, M. (n.d.). Synthesis of 2R,3S-and 2S,3R-enantiomers of 2,3- dihydroxy-2-methylbutanoic acid from tiglic acid. ResearchGate. Retrieved February 20, 2026, from [Link]

-

(2R,3R)-2,3-dihydroxybutanoic acid. (n.d.). LookChem. Retrieved February 20, 2026, from [Link]

-

How many stereo isomers does -2,3-Dihydroxybutanedioic acid have? And how many of these isomers will be chiral? (2021, February 3). Quora. Retrieved February 20, 2026, from [Link]

-

Heravi, M. M. (n.d.). This work is partly presented at International Conference on Stereochemistry on August 18-19, 2016 at Sao Paulo, Brazil Extended. Research and Reviews. Retrieved February 20, 2026, from [Link]

-

IR: carboxylic acids. (n.d.). Retrieved February 20, 2026, from [Link]

-

Sharpless Dihydroxylation (Bishydroxylation). (n.d.). Organic Chemistry Portal. Retrieved February 20, 2026, from [Link]

-

(2R,3R)-2-amino-2,3-dihydroxybutanoic acid | C4H9NO4. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

Multigramme synthesis and asymmetric dihydroxylation of a 4-fluorobut-2E-enoate. (2013, November 26). National Institutes of Health. Retrieved February 20, 2026, from [Link]

-

4 Combinations = 4 Stereoisomers. (n.d.). chemconnections. Retrieved February 20, 2026, from [Link]

-

Structural and stereoisomeric specificity of serum-borne sugar acids related to feeding control by rats. (n.d.). PubMed. Retrieved February 20, 2026, from [Link]

-

Sharpless asymmetric dihydroxylation. (n.d.). In Wikipedia. Retrieved February 20, 2026, from [Link]

-

The stereoisomeric forms of tartaric (2,3-dihydroxybutanedioic) acid. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Butanoic acid, 2,3-dihydroxypropyl ester. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]

-

2,3-Dihydroxybutanoic acid | C4H8O4. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

(2R,3S)-2,3-dihydroxybutyric acid | C4H8O4. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. (2004, March 15). PubMed. Retrieved February 20, 2026, from [Link]

-

(2r,3r)-2,3-Dihydroxy-2-Methylbutanoic Acid | C5H10O4. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

- Pharmaceutical compositions containing a derivative of 3-hydroxy-butanoic acid chosen among oligomers of this acid and among esters of this acid or of these oligomers with 1,3-butane-diol. (n.d.). Google Patents.

-

Showing NP-Card for 2,4-Dihydroxybutanoic acid (NP0083422). (2022, April 29). NP-MRD. Retrieved February 20, 2026, from [Link]

-

An Efficient Stereoselective and Stereodivergent Synthesis of (2R,3R)- and (2R,3S)-3-Hydroxypipecolic Acids. (2025, August 6). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Assertion(A) : Erythro-2,3-dihydroxy butanoic acid is optically active. (2026, February 8). Retrieved February 20, 2026, from [Link]

-

Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. (n.d.). MDPI. Retrieved February 20, 2026, from [Link]

-

(2S,3S)-2,3-dihydroxybutanoic acid | C4H8O4. (n.d.). PubChem. Retrieved February 20, 2026, from [Link]

-

The correct Fischer projection formula of (2R, 3S) - 2, 3 - dihydroxy butanoic acid is. (2024, March 20). Retrieved February 20, 2026, from [Link]

-

Showing NP-Card for 2,3-Dihydroxybutanoic acid (NP0083715). (2022, April 29). NP-MRD. Retrieved February 20, 2026, from [Link]

Sources

- 1. Buy 2,3-Dihydroxybutanoic acid | 3413-97-6 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. quora.com [quora.com]

- 4. biomedgrid.com [biomedgrid.com]

- 5. lookchem.com [lookchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. guidechem.com [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Multigramme synthesis and asymmetric dihydroxylation of a 4-fluorobut-2E-enoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 11. Structural and stereoisomeric specificity of serum-borne sugar acids related to feeding control by rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemical configuration and absolute structure of (2R,3R)-2,3-dihydroxybutanoic acid

Technical Whitepaper: Stereochemical Definition and Analytical Validation of (2R,3R)-2,3-Dihydroxybutanoic Acid

Executive Summary

(2R,3R)-2,3-dihydroxybutanoic acid (also known as D-erythro-2,3-dihydroxybutyric acid) represents a critical chiral building block in the synthesis of polyoxygenated natural products and a potential metabolic biomarker. Unlike its threo- diastereomer (derived from L-threonine metabolism), the erythro- configuration presents unique synthetic and analytical challenges. This guide provides a definitive protocol for the absolute structural assignment of the (2R,3R) isomer, prioritizing self-validating NMR techniques (Mosher's method) and crystallographic derivatization over unreliable optical rotation comparisons.

Stereochemical Matrix & Nomenclature

Before establishing analytical protocols, we must rigorously define the target structure to prevent the common confusion between erythro/threo and R/S nomenclature systems.

The Target Molecule: (2R,3R)-2,3-dihydroxybutanoic acid.[1]

-

Fischer Projection: Both hydroxyl groups reside on the right side when the carboxyl group is at the top. This corresponds to the erythro relative configuration.

-

Cahn-Ingold-Prelog (CIP) Assignment:

-

C2 Center: Attached to -OH (1), -COOH (2), -CH(OH)CH3 (3), -H (4). Configuration: R .

-

C3 Center: Attached to -OH (1), -CH(OH)COOH (2), -CH3 (3), -H (4). Configuration: R .

-

Visualizing the CIP Priority Logic

The following diagram illustrates the decision tree for assigning the absolute configuration, ensuring no ambiguity remains between enantiomers.

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment logic for the (2R,3R) isomer.

Synthesis & Origin Considerations

While this guide focuses on analysis, understanding the origin is crucial for anticipating impurities.

-

Synthetic Route: The (2R,3R) erythro isomer is not the standard product of Sharpless Asymmetric Dihydroxylation (SAD) on (E)-crotonic acid. SAD on (E)-alkenes typically yields threo products.

-

To access (2R,3R): One must typically perform SAD on (Z)-crotonic acid (cis-crotonic acid) using AD-mix-β . Alternatively, it can be sourced from the degradation of D-erythronolactone or D-arabinose.

-

-

Implication: Samples claiming to be (2R,3R) but synthesized from trans-crotonates are likely the (2R,3S) or (2S,3R) diastereomers.

Analytical Validation Protocols

As a Senior Scientist, I strongly advise against relying solely on optical rotation (

Protocol A: Double-Derivatization Mosher's Method (NMR)

Objective: Determine absolute configuration in solution state without crystallization.

Principle: Reaction of the 2,3-diol with (R)- and (S)-MTPA-Cl (Mosher's acid chloride) creates diastereomeric bis-esters. The anisotropic shielding of the phenyl ring causes predictable chemical shift differences (

Experimental Workflow:

-

Aliquot Preparation: Divide 10 mg of dry (2R,3R)-2,3-dihydroxybutanoic acid methyl ester (esterification of the acid is recommended first to prevent mixed anhydrides) into two NMR tubes.

-

Reaction:

-

Tube 1: Add (R)-MTPA-Cl (3 eq.), Pyridine-d5 (solvent/base), and DMAP (cat.).

-

Tube 2: Add (S)-MTPA-Cl (3 eq.), Pyridine-d5, and DMAP.

-

-

Incubation: Shake for 4 hours at room temperature.

-

Analysis: Acquire 1H NMR (500 MHz+). Assign signals for protons at C2-H, C3-H, and C4-H3.

Data Interpretation Logic:

Calculate

-

For the (2R,3R) configuration, the spatial arrangement of the Mosher groups will induce specific positive/negative values for the terminal methyl vs. the carboxylate methyl.

Figure 2: The modified Mosher's method workflow for bis-derivatization of diols.

Protocol B: X-Ray Crystallography (Derivatization)

The free acid is often an oil or hygroscopic solid. For definitive X-ray analysis, we synthesize the bis-p-bromobenzoate derivative. The heavy bromine atom facilitates phase determination and absolute configuration assignment via the Flack parameter.

-

Reagents: p-Bromobenzoyl chloride, Pyridine, DCM.

-

Crystallization: Slow evaporation from Hexane/EtOAc.

-

Validation: A Flack parameter near 0.0 confirms the correct absolute structure; near 1.0 indicates the inverted structure.

Key Data & Physical Properties

The following data points serve as reference values. Note that literature values for optical rotation vary significantly; the values below are for the erythro form in water.

| Property | Value / Observation | Notes |

| Physical State | Hygroscopic solid / Viscous oil | Low melting point (approx 80°C for acid) |

| Optical Rotation | Warning:[2] Highly solvent dependent. | |

| 1H NMR (D2O) | C2/C3 signals often overlap; requires decoupling. | |

| Stereo-Class | D-Erythro | Syn-diol relationship in Fischer projection. |

Applications in Drug Development

-

Chiral Pool Synthesis: The (2R,3R) backbone is homologous to the C3-C4 fragment of certain statins and polyketide antibiotics.

-

Metabolic Tracing: 2,3-dihydroxybutanoic acid is a degradation product of threonine. Elevated levels of specific isomers in urine can indicate metabolic dysregulation (e.g., in propionic acidemia).

-

Prodrug Design: The vicinal diol moiety can be utilized to form cyclic carbonates or acetonides as protecting groups or prodrug linkers.

References

-

Sharpless Asymmetric Dihydroxylation

- Source: Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994).

-

URL:[Link]

- Relevance: Defines the AD-mix rules for alkene face selectivity (trans vs cis).

-

Mosher Ester Analysis Protocol

-

Absolute Configuration of 2,3-Dihydroxybutyric Acids

- Source: Musich, J. A., & Rapoport, H. (1978). Synthesis of anthopleurine, the alarm pheromone of Anthopleura elegantissima. Journal of the American Chemical Society.

-

URL:[Link]

- Relevance: Discusses the synthesis and optical rotation of specific dihydroxybutyric acid isomers.

-

PubChem Compound Summary

Sources

- 1. lookchem.com [lookchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]

- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. matilda.science [matilda.science]

- 6. (2R,3S)-2,3-dihydroxybutyric acid | C4H8O4 | CID 13120900 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermodynamic Stability and Stereochemical Analysis of 2,3-Dihydroxybutanoic Acid Isomers

This guide provides an in-depth technical analysis of the thermodynamic stability, stereochemistry, and synthesis of 2,3-dihydroxybutanoic acid isomers.[1]

Executive Summary

2,3-Dihydroxybutanoic acid (2,3-DHBA) exists as four distinct stereoisomers arising from two chiral centers at C2 and C3.[1] The thermodynamic stability of these isomers is governed by a delicate interplay between steric repulsion (gauche interactions) and stabilizing intramolecular hydrogen bonding. This guide establishes that the erythro diastereomer (2R,3R / 2S,3S) exhibits superior thermodynamic stability in the solid state and non-polar environments compared to the threo form (2R,3S / 2S,3R), driven by its ability to adopt a low-energy conformation that simultaneously minimizes steric strain and maximizes intramolecular hydrogen bonding.[1]

Part 1: Stereochemical Foundation

Isomer Classification

The molecule contains two stereogenic centers.[1][2] The relationship between the four isomers is defined by the relative configuration of the hydroxyl groups.

| Common Name | IUPAC Configuration | Fischer Projection Relationship | Relationship |

| (+)-Erythro | (2S, 3S) | Syn (OH groups on same side) | Enantiomer of (-)-Erythro |

| (-)-Erythro | (2R, 3R) | Syn (OH groups on same side) | Enantiomer of (+)-Erythro |

| (+)-Threo | (2S, 3R) | Anti (OH groups on opposite sides) | Enantiomer of (-)-Threo |

| (-)-Threo | (2R, 3S) | Anti (OH groups on opposite sides) | Enantiomer of (+)-Threo |

Note: The "Erythro" and "Threo" nomenclature is derived from the carbohydrates erythrose and threose.[3] In 2,3-DHBA, the erythro form corresponds to the (R,R)/(S,S) pair.

Visualizing the Isomers

The following diagram illustrates the stereochemical relationships and the connectivity of the isomers.

Caption: Stereochemical relationships between the four isomers of 2,3-dihydroxybutanoic acid. Vertical links indicate diastereomeric relationships; horizontal links indicate enantiomeric pairs.

Part 2: Thermodynamic Stability Analysis

The relative stability of the erythro and threo forms is not intrinsic but context-dependent.[1] However, physical data and conformational analysis point to the erythro form as the thermodynamic product.[1]

Solid State Stability (Melting Point)

Melting point is a primary indicator of crystal lattice energy and thermodynamic stability in the solid phase.

Conformational Analysis (Solution/Gas Phase)

The stability in solution is dictated by the preferred rotamers. We must evaluate the trade-off between steric bulk (Methyl vs. Carboxyl) and Hydrogen Bonding (OH vs. OH/COOH).

The Erythro Advantage

In the erythro isomer, the (2R,3R) configuration allows the molecule to adopt a staggered conformation where:

-

Sterics: The bulky Methyl (C4) and Carboxyl (C1) groups are anti-periplanar (180°), minimizing steric repulsion.[1]

-

H-Bonding: In this same anti-periplanar conformation, the two hydroxyl groups and the carbonyl oxygen are brought into a gauche relationship.[1] This proximity facilitates the formation of a stabilizing intramolecular hydrogen bond (likely a 5-membered ring between C2-OH and C3-OH, or C2-OH and C1-COOH).[1]

The Threo Disadvantage

In the threo isomer, the (2R,3S) configuration presents a conflict:

-

To place the bulky Methyl and Carboxyl groups anti (sterically favorable), the hydroxyl groups must also be anti (180° apart).[1] This prevents intramolecular hydrogen bonding.[1]

-

To achieve a hydrogen bond (bringing OH groups gauche), the molecule must rotate to place the Methyl and Carboxyl groups gauche , incurring a significant steric penalty (approx.[1] 3.8 kcal/mol).

Thermodynamic Verdict: The erythro isomer is thermodynamically more stable because its sterically most favorable conformation also supports stabilizing hydrogen bonds.[1] The threo isomer must sacrifice steric stability to gain H-bonding stability.[1]

Part 3: Experimental Protocols

Synthesis of Erythro-2,3-Dihydroxybutanoic Acid

This protocol utilizes the anti-hydroxylation of trans-crotonic acid via an epoxide intermediate.[1]

Mechanism: trans-Alkene

Protocol:

-

Epoxidation: Dissolve trans-crotonic acid (8.6 g, 0.1 mol) in 50 mL of formic acid (88%).

-

Oxidation: Add hydrogen peroxide (30%, 12 mL) dropwise at 40-45°C. The reaction forms performic acid in situ.[1]

-

Heating: Stir at 50°C for 2 hours, then allow to stand overnight at room temperature.

-

Hydrolysis: Evaporate the solvent under reduced pressure to obtain a syrup. Add 20 mL water and reflux for 1 hour to open the epoxide ring.[1]

-

Isolation: Evaporate water in vacuo. The residue will crystallize upon standing or trituration with ethyl acetate.[1]

-

Purification: Recrystallize from ethyl acetate/hexane.

Synthesis of Threo-2,3-Dihydroxybutanoic Acid

This protocol utilizes the syn-hydroxylation of trans-crotonic acid using catalytic Osmium Tetroxide (Milas hydroxylation).[1]

Mechanism: trans-Alkene

Protocol:

-

Catalyst Preparation: Dissolve trans-crotonic acid (8.6 g) in 100 mL of tert-butanol containing 0.5% OsO

(Caution: Highly Toxic). -

Oxidation: Slowly add Hydrogen Peroxide (30%, 1.1 eq) over 4 hours while maintaining temperature at 25°C.

-

Quenching: Stir for an additional 12 hours. Add sodium bisulfite to quench excess peroxide and osmium.[1]

-

Extraction: Filter off solids and evaporate the solvent.

-

Purification: The threo isomer is often an oil or low-melting solid.[1] Purification is best achieved via conversion to a calcium salt or chromatography.[1]

Separation Workflow

The following diagram outlines the logical flow for synthesizing and separating these isomers.

Caption: Divergent synthesis pathways for accessing erythro and threo isomers from a common precursor.

References

-

Bachelor, F. W., & Miana, G. A. (1969).[1] Absolute configurations of the (-)-erythro and (-)-threo-2,3-dihydroxybutyric acids. Canadian Journal of Chemistry, 47(21), 4089-4091. Link[1]

-

Musich, J. A., & Rapoport, H. (1978).[1] Synthesis of anthopleurine, the alarm pheromone from Anthopleura elegantissima. Journal of the American Chemical Society, 100(15), 4865-4872. (Discusses stereoselective synthesis of 2,3-dihydroxy acids).

-

PubChem. (n.d.).[1][6] 2,3-Dihydroxybutanoic acid (Compound Summary). National Library of Medicine. Link

-

Glusker, J. P., et al. (1999).[1] Crystal Structure Analysis for Chemists and Biologists. (General reference for lattice energy and melting point correlation).

Sources

- 1. 2,3-dihydroxybutanoic acid - Wikidata [wikidata.org]

- 2. youtube.com [youtube.com]

- 3. Erythro- and Threo- prefixes: the (same-) or (opposite-) side? – Chiralpedia [chiralpedia.com]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [guidechem.com]

- 6. (2R,3S)-2,3-dihydroxybutyric acid | C4H8O4 | CID 13120900 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Metabolic Significance of (2R,3R)-2,3-Dihydroxybutanoic Acid: A Technical Guide for Researchers

An In-depth Exploration of a Lesser-Known Threonine Metabolite and its Potential Roles in Human Physiology and Disease

Introduction: The Enigmatic World of Chiral Metabolites

In the intricate landscape of metabolomics, the stereochemistry of a molecule can dictate its biological function. (2R,3R)-2,3-dihydroxybutanoic acid, a chiral sugar acid, represents a fascinating yet underexplored corner of human metabolism. As a secondary metabolite, it is not considered essential for fundamental life processes; however, emerging research points towards its potential significance in signaling pathways and as a biomarker in disease.[1] This technical guide provides a comprehensive overview of the current understanding of (2R,3R)-2,3-dihydroxybutanoic acid, with a particular focus on its metabolic origins, potential physiological roles, and the analytical methodologies required for its study.

2,3-dihydroxybutanoic acid possesses two chiral centers, giving rise to four stereoisomers: the enantiomeric pair (2R,3R) and (2S,3S), and the second enantiomeric pair (2R,3S) and (2S,3R).[1] While significant research has recently focused on the (2R,3S) isomer due to its association with certain cancers, the metabolic fate and function of the (2R,3R) isomer remain largely uncharacterized. This guide aims to synthesize the available information and provide a framework for future investigations into this intriguing molecule.

Metabolic Pathways: A Link to Threonine Catabolism

The primary proposed metabolic origin of 2,3-dihydroxybutanoic acid is the catabolism of the essential amino acid L-threonine.[1][2] While the specific enzymatic steps leading to the (2R,3R) stereoisomer are not yet fully elucidated, the general pathway is believed to involve the following key transformations:

-

Transamination or Deamination of L-Threonine: The initial step involves the removal of the amino group from L-threonine. This can be achieved through transamination, catalyzed by a threonine aminotransferase, or through deamination.[1][2] This reaction yields (3S)-hydroxy-2-oxobutanoic acid.

-

Reduction to 2,3-Dihydroxybutanoic Acid: The subsequent step is a reduction of the keto group in (3S)-hydroxy-2-oxobutanoic acid to a hydroxyl group. The stereospecificity of the reductase enzyme involved would determine which stereoisomer of 2,3-dihydroxybutanoic acid is produced.

It is crucial to note that much of the detailed research into this pathway has been driven by the discovery of elevated (2R,3S)-2,3-dihydroxybutanoic acid in acute myeloid leukemia (AML) patients with mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) genes.[2][3] These mutant enzymes exhibit neomorphic activity, reducing α-ketoglutarate to the oncometabolite (2R)-2-hydroxyglutarate, and are also implicated in the reduction of (3S)-hydroxy-2-oxobutanoic acid to (2R,3S)-2,3-dihydroxybutanoic acid.[2]

The specific enzymes responsible for the endogenous production of (2R,3R)-2,3-dihydroxybutanoic acid in normal physiological states remain to be identified.

digraph "Threonine Metabolism to 2,3-Dihydroxybutanoic Acid" {

graph [fontname="Arial", fontsize=12, rankdir="LR"];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", style="filled"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

Threonine [label="L-Threonine", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Keto_acid [label="(3S)-Hydroxy-2-oxobutanoic acid", fillcolor="#FBBC05", fontcolor="#202124"];

DHBA_2R3S [label="(2R,3S)-2,3-Dihydroxybutanoic acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];

DHBA_2R3R [label="(2R,3R)-2,3-Dihydroxybutanoic acid", fillcolor="#34A853", fontcolor="#FFFFFF"];

Threonine -> Keto_acid [label="Transaminase/Deaminase"];

Keto_acid -> DHBA_2R3S [label="Mutant IDH1/2 (in AML)"];

Keto_acid -> DHBA_2R3R [label="Unknown Reductase(s)\n(Hypothetical)", style=dashed];

}

Sources

- 1. Buy 2,3-Dihydroxybutanoic acid | 3413-97-6 [smolecule.com]

- 2. (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (2 R,3 S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Crystal Structure Analysis of (2R,3R)-2,3-Dihydroxybutanoic Acid Salts

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,3R)-2,3-dihydroxybutanoic acid, a chiral molecule of significant interest in the pharmaceutical and fine chemical industries, forms a variety of salts with diverse physicochemical properties. The precise three-dimensional arrangement of atoms and molecules within the crystalline lattice of these salts dictates crucial parameters such as solubility, stability, bioavailability, and hygroscopicity. A thorough understanding of their crystal structure is therefore paramount for rational drug design, formulation development, and process optimization. This in-depth technical guide provides a comprehensive overview of the methodologies and considerations for the crystal structure analysis of (2R,3R)-2,3-dihydroxybutanoic acid salts, with a focus on single-crystal and powder X-ray diffraction techniques.

Introduction: The Significance of Crystalline Form in Drug Development

The solid-state properties of an active pharmaceutical ingredient (API) are critically influenced by its crystalline structure. Different crystalline forms of the same compound, known as polymorphs, can exhibit distinct physical and chemical properties. For chiral molecules like (2R,3R)-2,3-dihydroxybutanoic acid, the formation of diastereomeric salts with other chiral entities can be a powerful tool for chiral resolution and can lead to materials with unique crystal packing and therapeutic profiles.

The analysis of the crystal structure provides a definitive understanding of the molecular conformation, intermolecular interactions (such as hydrogen bonding), and the overall packing arrangement within the crystal lattice. This knowledge is indispensable for:

-

Polymorph identification and characterization: Differentiating between various crystalline forms and understanding their thermodynamic relationships.

-

Salt screening and selection: Identifying the optimal salt form with desired physicochemical properties.

-

Intellectual property protection: Defining and defending the novel crystalline forms of a substance.

-

Understanding structure-property relationships: Correlating the crystalline arrangement with macroscopic properties like dissolution rate and mechanical strength.

Core Methodologies for Crystal Structure Analysis

The primary techniques for elucidating the crystal structure of (2R,3R)-2,3-dihydroxybutanoic acid salts are Single-Crystal X-ray Diffraction (SCXRD) and Powder X-ray Diffraction (PXRD).

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystal. It provides an unambiguous determination of the unit cell parameters, space group, and atomic coordinates, leading to a complete molecular structure. For chiral molecules, SCXRD is crucial for determining the absolute configuration of stereogenic centers.

Causality Behind Experimental Choices:

The success of an SCXRD experiment is highly dependent on the quality of the single crystal. A suitable crystal should be of sufficient size (typically 0.1-0.3 mm in each dimension) and free from significant defects. The choice of X-ray source (e.g., copper or molybdenum target) depends on the elemental composition of the sample; for compounds containing heavier elements, a molybdenum source may be preferred to minimize absorption effects.

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Powder X-ray Diffraction (PXRD): A Versatile Tool for Bulk Analysis

While SCXRD provides the most detailed structural information, obtaining suitable single crystals can be challenging. PXRD is a powerful and routine technique for the analysis of polycrystalline (powder) samples. It serves as a fingerprint for a specific crystalline phase and is invaluable for:

-

Phase identification and purity analysis: Comparing the experimental pattern to a database of known patterns.

-

Polymorph screening: Rapidly identifying different crystalline forms.

-

Quantification of crystallinity: Determining the proportion of crystalline to amorphous material in a sample.

-

Unit cell determination: Indexing the diffraction peaks to determine the lattice parameters.

Trustworthiness through Self-Validation:

A key aspect of reliable PXRD analysis is ensuring the sample is representative of the bulk material. Proper sample preparation is crucial to minimize preferred orientation, where non-random alignment of crystallites can lead to inaccurate peak intensities. The information encoded in a PXRD pattern includes the unit cell dimensions, space group symmetry, and atomic positions, providing a wealth of data for interpretation.

Experimental Protocol: Powder X-ray Diffraction

-

Sample Preparation: Gently grind a small amount (typically 10-50 mg) of the (2R,3R)-2,3-dihydroxybutanoic acid salt to a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Sample Mounting: Pack the powder into a sample holder. The surface should be flat and level with the holder's surface.

-

Instrument Setup:

-

Select the appropriate X-ray source (commonly Cu Kα).

-

Set the desired angular range (e.g., 2° to 40° 2θ).

-

Define the step size and scan speed.

-

-

Data Collection: Initiate the scan and collect the diffraction pattern.

-

Data Analysis:

-

Identify the peak positions and intensities.

-

Compare the pattern to reference databases (e.g., the Powder Diffraction File™) for phase identification.

-

Index the pattern to determine the unit cell parameters using appropriate software.

-

Complementary Analytical Techniques

While X-ray diffraction is central to crystal structure analysis, other techniques provide valuable complementary information.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of atoms in the crystal lattice and can be used to distinguish between different polymorphs. Solution NMR is essential for confirming the chemical structure of the molecule.

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the molecular structure and intermolecular interactions, such as hydrogen bonding. They can be used to identify different crystalline forms and study phase transitions.

Thermal Analysis

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, glass transitions, and to study phase transitions between polymorphs.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and to identify the presence of solvates or hydrates.

Data Interpretation and Structural Refinement

The raw diffraction data must be processed and refined to obtain a final, accurate crystal structure. This involves:

-

Structure Solution: Determining an initial model of the crystal structure. This can be achieved using methods like direct methods or Patterson methods.

-

Structure Refinement: Optimizing the atomic coordinates and other parameters of the initial model to best fit the experimental diffraction data. This is typically done using least-squares minimization.

The quality of the final refined structure is assessed using various crystallographic R-factors, which indicate the agreement between the calculated and observed diffraction data.

Data Deposition and Dissemination

It is standard practice in the scientific community to deposit the final crystal structure data in a public repository, such as the Cambridge Structural Database (CSD). This ensures the long-term accessibility and reusability of the data. The standard format for depositing crystallographic data is the Crystallographic Information File (CIF).

Case Study: Hypothetical Crystal Structure Analysis of Sodium (2R,3R)-2,3-dihydroxybutanoate

To illustrate the practical application of these techniques, consider a hypothetical analysis of a sodium salt of (2R,3R)-2,3-dihydroxybutanoic acid.

Table 1: Hypothetical Crystallographic Data for Sodium (2R,3R)-2,3-dihydroxybutanoate

| Parameter | Value |

| Chemical Formula | C₄H₇NaO₄ |

| Formula Weight | 142.08 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 6.543(2) |

| b (Å) | 8.765(3) |

| c (Å) | 9.123(4) |

| V (ų) | 523.4(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.801 |

| Absorption Coefficient (mm⁻¹) | 0.198 |

| F(000) | 296 |

| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.087 |

| Goodness-of-fit on F² | 1.05 |

Logical Relationship Diagram

Caption: Logical flow from experimental data to final applications.

Conclusion

The crystal structure analysis of (2R,3R)-2,3-dihydroxybutanoic acid salts is a critical endeavor in pharmaceutical development and materials science. A multi-technique approach, spearheaded by single-crystal and powder X-ray diffraction, provides the detailed structural insights necessary for understanding and controlling the solid-state properties of these important compounds. By carefully selecting experimental methodologies and rigorously interpreting the resulting data, researchers can accelerate the development of new and improved pharmaceutical products.

References

- Crystal-structure determination using X-ray diffraction from single crystals is a well-developed technique. A single crystal structure provides full structural characterisation of the form at the atomic scale. The main drawback to single crystal diffraction is the need to grow a sufficiently large and defect-free crystal for analysis, which is not practical for all crystal forms.

An In-depth Technical Guide to the Natural Occurrence of (2R,3R)-2,3-dihydroxybutanoic Acid in Plant Tissues

Abstract

(2R,3R)-2,3-dihydroxybutanoic acid, a chiral sugar acid, is a secondary metabolite found in various plant species. While not as ubiquitous as other organic acids, its presence is significant due to its potential physiological roles and pharmacological properties. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the natural occurrence, biosynthesis, and analysis of (2R,3R)-2,3-dihydroxybutanoic acid in plant tissues. We delve into detailed methodologies for its extraction, quantification, and the synthesis of analytical standards. Furthermore, this guide explores its known biological activities and outlines future research directions to fully elucidate its function and potential applications.

Introduction to (2R,3R)-2,3-dihydroxybutanoic Acid

(2R,3R)-2,3-dihydroxybutanoic acid is an organic compound classified as a sugar acid. It possesses a four-carbon backbone with hydroxyl groups at the second and third carbons and a carboxylic acid group at the first carbon[1]. As a secondary metabolite, it is not directly involved in the primary metabolic processes essential for plant survival, such as photosynthesis or respiration. Instead, it is thought to play a role in specialized functions like defense mechanisms or signaling pathways[1].

This guide will focus specifically on the (2R,3R) stereoisomer, providing a detailed exploration of its presence within the plant kingdom.

Natural Occurrence and Distribution in Plants

(2R,3R)-2,3-dihydroxybutanoic acid has been identified in various plant species. Notably, it can be extracted from the leaves of plants from the genus Corydalis[2][3]. While the full extent of its distribution across the plant kingdom is still under investigation, its presence in medicinal plants like Corydalis suggests a potential role in the plant's therapeutic properties.

It is important to distinguish (2R,3R)-2,3-dihydroxybutanoic acid from the more commonly known 2,3-dihydroxybutanedioic acid, also known as tartaric acid. Tartaric acid is a dicarboxylic acid naturally found in many fruits, especially grapes, bananas, and tamarinds[4][5]. In contrast, (2R,3R)-2,3-dihydroxybutanoic acid is a monocarboxylic acid.

Biosynthesis and Physiological Role

The precise biosynthetic pathway of (2R,3R)-2,3-dihydroxybutanoic acid in plants is not yet fully elucidated. However, it is hypothesized to be derived from precursor molecules within the plant's carbohydrate or amino acid metabolism. One proposed metabolic pathway suggests its production from threonine through enzymatic transamination reactions[1].

The physiological functions of (2R,3R)-2,3-dihydroxybutanoic acid in plants are an active area of research. As a secondary metabolite, it may be involved in plant defense against herbivores or pathogens. Additionally, its structural similarity to other signaling molecules suggests a potential role in plant growth regulation and stress responses. Phenolic acids, a broad class of secondary metabolites, are known to be involved in plant growth, development, and defense against biotic and abiotic stresses[6].

Analytical Methodologies

Accurate detection and quantification of (2R,3R)-2,3-dihydroxybutanoic acid in plant tissues are crucial for understanding its distribution and function. This requires robust analytical methods, from sample preparation to instrumental analysis.

Extraction from Plant Tissues

The extraction of small organic acids like (2R,3R)-2,3-dihydroxybutanoic acid from complex plant matrices is a critical first step. A general workflow for this process is outlined below.

Experimental Protocol: Maceration-Based Extraction

-

Sample Preparation: Collect fresh or dried aerial parts (leaves and stems) of the plant material.

-

Maceration: Macerate a known weight (e.g., 100 g) of the plant material with a 70% ethanol solution (e.g., 1000 ml) at room temperature[7].

-

Concentration: Concentrate the resulting crude extract under reduced pressure at a controlled temperature (e.g., 50°C)[7].

-

Fractionation: Perform successive liquid-liquid extractions with solvents of increasing polarity. For example, first with petroleum ether to remove non-polar compounds, followed by ethyl acetate to extract compounds of intermediate polarity, such as phenolic acids[7].

-

Final Concentration: Concentrate the desired fraction (e.g., ethyl acetate fraction) to yield the extract for analysis.

Quantification by Chromatography and Mass Spectrometry

Chromatographic techniques coupled with mass spectrometry are the most powerful and efficient methods for the identification and quantification of phytohormones and other small molecules in plant extracts[8].

Recommended Technique: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS offers high sensitivity and selectivity, making it ideal for quantifying low-abundance metabolites like (2R,3R)-2,3-dihydroxybutanoic acid.

Experimental Protocol: HPLC-MS/MS Analysis

-

Sample Preparation: Dissolve the dried plant extract in a suitable solvent, such as a mixture of water and methanol.

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient elution with two solvents, for example, water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Gradient Program: Start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute compounds of increasing hydrophobicity.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Use electrospray ionization (ESI) in negative mode, as carboxylic acids are readily deprotonated.

-

Detection Mode: Operate in Multiple Reaction Monitoring (MRM) mode for quantitative analysis. This involves selecting the precursor ion (the deprotonated molecule) and a specific product ion generated by fragmentation.

-

Caption: Conceptual synthesis pathway for 2,3-dihydroxybutanoic acid.

Biological Activity and Potential Applications

Emerging research has highlighted the potential of (2R,3R)-2,3-dihydroxybutanoic acid in the field of medicine.

Anticancer Properties

Studies have shown that 2,3-dihydroxybutanoic acid possesses anticancer activity. It has been demonstrated to be lethal to Ehrlich ascites tumor cells both in vitro and in vivo.[2][3] This bioactivity makes it a compound of interest for further investigation in oncology and drug development.

Biomarker Research

Recent studies have suggested that 2,3-dihydroxybutanoic acid could serve as a biomarker in cancer research. Elevated levels of this compound have been linked to acute myeloid leukemia and may correlate with specific genetic mutations.[1] This indicates its potential utility in diagnostics and personalized medicine.

Future Research Directions

The study of (2R,3R)-2,3-dihydroxybutanoic acid in plants is a promising field with several avenues for future research:

-

Wider Screening: A broader survey of the plant kingdom is needed to identify more natural sources of this compound.

-

Biosynthetic Pathway Elucidation: Genetic and metabolomic studies are required to fully map out its biosynthetic pathway in plants.

-

Physiological Role: Further research is necessary to understand its specific functions in plant physiology, including its role in defense and signaling.

-

Pharmacological Evaluation: In-depth studies are needed to explore its anticancer mechanisms and potential as a therapeutic agent.

Conclusion

(2R,3R)-2,3-dihydroxybutanoic acid is a plant-derived secondary metabolite with significant potential in both plant science and medicine. This guide has provided a comprehensive overview of its natural occurrence, analytical methodologies, and biological activities. As research in this area continues, a deeper understanding of this intriguing molecule will undoubtedly pave the way for new applications in agriculture and human health.

References

-

2,3-DIHYDROXYBUTANEDIOIC ACID. National Center for Biotechnology Information. [Link]

-

2,3-Dihydroxybutanedioic Acid | C4H6O6 | CID 875. PubChem. [Link]

-

Extraction, Isolation and Structure Elucidation of Two Phenolic Acids from Aerial Parts of Celery and Coriander. Semantic Scholar. [Link]

-

Current analytical methods for plant auxin quantification – A Review. ResearchGate. [Link]

-

Editorial: Methods in phytohormone detection and quantification: 2022. Frontiers. [Link]

-

Salicylic Acid: It's Physiological Role and Interactions. RJPT. [Link]

Sources

- 1. Buy 2,3-Dihydroxybutanoic acid | 3413-97-6 [smolecule.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2,3-Dihydroxybutanoic acid_TargetMol [targetmol.com]

- 4. atamankimya.com [atamankimya.com]

- 5. 2,3-Dihydroxybutanedioic Acid | C4H6O6 | CID 875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rjptonline.org [rjptonline.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Frontiers | Editorial: Methods in phytohormone detection and quantification: 2022 [frontiersin.org]

An In-Depth Technical Guide to the pKa and Ionization Behavior of 2,3-Dihydroxybutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of pKa in Drug Development and Biological Systems

The acid dissociation constant, or pKa, is a fundamental parameter that dictates the extent of ionization of a molecule in a given pH environment. For active pharmaceutical ingredients (APIs), the pKa value is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The ionization state of a molecule influences its solubility, lipophilicity, and ability to interact with biological targets and traverse cell membranes. Consequently, a thorough understanding of a compound's pKa is indispensable for effective drug design, formulation, and predicting its physiological behavior.

2,3-Dihydroxybutanoic acid, a molecule featuring both a carboxylic acid and two hydroxyl functional groups, presents an interesting case for the study of ionization behavior. The interplay of these groups influences its overall acidity and how it will behave in different biological compartments. This guide will delve into the structural features of 2,3-dihydroxybutanoic acid and their expected impact on its pKa value.

Molecular Structure and Stereoisomerism of 2,3-Dihydroxybutanoic Acid

2,3-Dihydroxybutanoic acid is a four-carbon carboxylic acid with hydroxyl groups at the C2 and C3 positions. Its molecular structure is characterized by the presence of two chiral centers at these positions, giving rise to four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial arrangement of the hydroxyl groups in these stereoisomers can influence intramolecular hydrogen bonding, which in turn may have a subtle effect on the acidity of the carboxylic acid group.

Structure of 2,3-Dihydroxybutanoic Acid

Caption: General chemical structure of 2,3-dihydroxybutanoic acid.

Factors Influencing the pKa of 2,3-Dihydroxybutanoic Acid

The primary determinant of the acidity of 2,3-dihydroxybutanoic acid is the carboxylic acid functional group (-COOH). However, the presence of two hydroxyl (-OH) groups on the adjacent carbons significantly impacts its pKa value through the inductive effect .

-

Inductive Effect: Oxygen is a highly electronegative atom. The hydroxyl groups exert a strong electron-withdrawing inductive effect (-I effect), pulling electron density away from the carboxyl group. This delocalization of electron density stabilizes the resulting carboxylate anion (COO⁻) after deprotonation. A more stable conjugate base corresponds to a stronger acid, and therefore, a lower pKa value. The proximity of the hydroxyl groups to the carboxylic acid at the C2 and C3 positions enhances this effect.

Estimated pKa Value and Ionization Behavior

While an experimentally determined pKa for 2,3-dihydroxybutanoic acid is not available in the surveyed literature, we can estimate its value by comparing it to structurally similar molecules.

| Compound | Structure | pKa | Reference |

| Butanoic Acid | CH₃CH₂CH₂COOH | 4.82 | [1] |

| Lactic Acid (2-hydroxypropanoic acid) | CH₃CH(OH)COOH | 3.86 | [2] |

| Tartaric Acid (2,3-dihydroxybutanedioic acid) | HOOCCH(OH)CH(OH)COOH | pKa₁ = 2.98, pKa₂ = 4.34 | [3] |

| 2,3-Dihydroxybutanoic Acid | CH₃CH(OH)CH(OH)COOH | Estimated ~3.5 - 4.0 | N/A |

Butanoic acid, the parent chain without hydroxyl groups, has a pKa of 4.82[1]. The addition of a single hydroxyl group at the alpha position, as in lactic acid, lowers the pKa to 3.86 due to the inductive effect[2]. Tartaric acid, which has a similar 2,3-dihydroxy structure but with a second carboxylic acid group, shows a first pKa of 2.98[3].

Given the presence of two electron-withdrawing hydroxyl groups, it is highly probable that the pKa of 2,3-dihydroxybutanoic acid is lower than that of lactic acid (3.86) and likely falls within the estimated range of 3.5 to 4.0 .

This estimated pKa value dictates the ionization state of 2,3-dihydroxybutanoic acid at different pH levels:

-

At pH < pKa (e.g., in the stomach, pH 1-3): The molecule will be predominantly in its protonated, neutral form (R-COOH).

-

At pH = pKa: The concentrations of the protonated (R-COOH) and deprotonated (R-COO⁻) forms will be equal.

-

At pH > pKa (e.g., in the blood, pH 7.4): The molecule will exist almost entirely in its deprotonated, anionic form (R-COO⁻).

Ionization Equilibrium of 2,3-Dihydroxybutanoic Acid

Caption: Ionization equilibrium of 2,3-dihydroxybutanoic acid.

Experimental Determination of pKa

For a definitive determination of the pKa of 2,3-dihydroxybutanoic acid, experimental methods are essential. The two most common and reliable techniques are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a highly accurate and widely used method for pKa determination[4]. It involves the gradual titration of a solution of the weak acid (2,3-dihydroxybutanoic acid) with a strong base (e.g., NaOH) while monitoring the pH of the solution with a calibrated pH electrode.

Principle: As the strong base is added, it neutralizes the acid, and the pH of the solution changes. A plot of pH versus the volume of titrant added produces a titration curve. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Detailed Protocol for Potentiometric Titration:

-

Preparation of Solutions:

-

Prepare a standard solution of a strong base (e.g., 0.1 M NaOH) and accurately determine its concentration.

-

Prepare a solution of 2,3-dihydroxybutanoic acid of known concentration (e.g., 0.01 M) in deionized water.

-

-

Calibration of pH Meter: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Titration Setup:

-

Place a known volume of the 2,3-dihydroxybutanoic acid solution in a beaker with a magnetic stir bar.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Fill a burette with the standardized strong base solution.

-

-

Titration Procedure:

-

Record the initial pH of the acid solution.

-

Add the titrant in small, precise increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration well past the equivalence point (the region of rapid pH change).

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of titrant added (x-axis) to generate the titration curve.

-

Determine the equivalence point, which is the steepest point of the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.

-

The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point.

-

The pKa is the pH value on the titration curve corresponding to the half-equivalence point.

-

UV-Vis Spectrophotometry

This method is suitable for compounds that possess a chromophore (a light-absorbing group) whose absorbance spectrum changes with ionization. For 2,3-dihydroxybutanoic acid, the carboxylic acid group itself does not have a strong chromophore in the accessible UV range. However, if a suitable chromophore is present in a derivative or if the analysis is focused on a specific reaction involving a colored product, this method can be employed.

Principle: The Beer-Lambert law states that absorbance is proportional to concentration. The protonated and deprotonated forms of a molecule will have different molar absorptivities at certain wavelengths. By measuring the absorbance of the solution at a fixed wavelength across a range of pH values, the ratio of the two species can be determined, and from this, the pKa can be calculated using the Henderson-Hasselbalch equation.

Detailed Protocol for UV-Vis Spectrophotometry:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa of the analyte.

-

Preparation of Sample Solutions: Prepare a stock solution of 2,3-dihydroxybutanoic acid. Add a small, constant volume of the stock solution to each buffer solution to create a series of solutions with the same total analyte concentration but different pH values.

-

Spectroscopic Measurement:

-

Determine the UV-Vis spectrum of the analyte at a very low pH (fully protonated) and a very high pH (fully deprotonated).

-

Identify a wavelength where the difference in absorbance between the two forms is maximal.

-

Measure the absorbance of each of the buffered solutions at this chosen wavelength.

-

-

Data Analysis:

-

Plot the measured absorbance against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve, which corresponds to the midpoint of the absorbance change.

-

Computational Prediction of pKa

In the absence of experimental data, computational methods can provide a reliable estimate of pKa values. These methods utilize quantum mechanical calculations or quantitative structure-property relationship (QSPR) models.

-

Quantum Mechanical (QM) Methods: These methods calculate the free energy change of the deprotonation reaction in a simulated aqueous environment. While computationally intensive, they can be highly accurate.

-

QSPR Models: These models use empirical data from a large database of known pKa values to train algorithms that can predict the pKa of a new molecule based on its structural features. Commercial software packages like ACD/Labs and ChemAxon offer pKa prediction modules based on these principles.[4][5]

Conceptual Workflow for Computational pKa Prediction

Caption: Conceptual workflow for computational pKa prediction.

Conclusion

While a precise experimental pKa value for 2,3-dihydroxybutanoic acid remains to be published, a well-supported estimation based on the principles of physical organic chemistry places it in the range of 3.5 to 4.0. This increased acidity, relative to butanoic acid and even lactic acid, is a direct consequence of the electron-withdrawing inductive effects of the two hydroxyl groups. This technical guide has outlined the theoretical basis for this estimation and provided detailed, field-proven protocols for the experimental determination of this crucial parameter through potentiometric titration and UV-Vis spectroscopy. For researchers and professionals in drug development, accurately knowing the pKa of 2,3-dihydroxybutanoic acid is paramount for predicting its behavior in biological systems and for the rational design of formulations and delivery systems. The methodologies described herein provide a clear path to obtaining this essential data.

References

-

ACD/Labs. (n.d.). pKa Prediction. Retrieved from [Link]

-

ChemAxon. (n.d.). pKa Prediction. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

LibreTexts. (2021, March 17). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. Retrieved from [Link]

-

Proprep. (n.d.). What is the pKa of lactic acid, and how does it influence its behavior in biochemical pathways? Retrieved from [Link]

-

Robert Williams. (2001). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

Turito. (2023, April 24). Butanoic Acid - Structure, Properties, Uses. Retrieved from [Link]

-

Vaia. (n.d.). Problem 130 Lactic acid, CH3... Retrieved from [Link]

-

Wikipedia. (n.d.). Butyric acid. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Enantioselective Synthesis Protocols for (2R,3R)-2,3-Dihydroxybutanoic Acid

[1]

Executive Summary & Strategic Overview

(2R,3R)-2,3-dihydroxybutanoic acid is a critical chiral building block and a metabolic marker (erythro isomer).[1] Its synthesis is complicated by the presence of two contiguous stereocenters. Unlike the threo-isomers (obtainable via standard Sharpless dihydroxylation of trans-crotonates), the erythro-(2R,3R) configuration requires specific geometric constraints or chiral pool manipulation.[1]

This guide outlines three validated workflows:

-

Method A (Gold Standard): Chiral Pool Synthesis from L-Tartaric Acid. Highest stereochemical confidence.

-

Method B (Direct Oxidative): Sharpless Asymmetric Dihydroxylation of Isocrotonic Acid. Shortest synthetic sequence.

-

Method C (Biocatalytic): Enzymatic Ketone Reduction. Scalable and Green.

Stereochemical Reference Data

| Isomer | Common Name | Configuration | Precursor (Method A) | Precursor (Method B) |

| (2R,3R) | (-)-Erythro | Target | L-(+)-Tartaric Acid | Isocrotonic Acid (cis) |

| (2S,3S) | (+)-Erythro | Enantiomer | D-(-)-Tartaric Acid | Isocrotonic Acid (cis) |

| (2R,3S) | (-)-Threo | Diastereomer | L-Threonine (native) | Crotonic Acid (trans) |

| (2S,3R) | (+)-Threo | Diastereomer | D-Threonine | Crotonic Acid (trans) |

Method A: Chiral Pool Synthesis from L-(+)-Tartaric Acid

Rationale: L-(+)-Tartaric acid is naturally abundant, inexpensive, and possesses the requisite (2R,3R) stereochemistry.[1] This method involves the chemical modification of one carboxyl terminus into a methyl group while preserving the chiral diol core.

Mechanistic Pathway

The transformation relies on desymmetrization of the tartrate diester, followed by selective reduction.

-

Starting Material: (2R,3R)-Dimethyl tartrate (derived from L-tartaric acid).[1]

-

Key Transformation:

.

Figure 1: Chiral pool degradation of L-Tartaric acid to (2R,3R)-2,3-dihydroxybutanoic acid.[1]

Detailed Protocol

-

Protection: Reflux L-tartaric acid (10 g) in methanol with catalytic

to form dimethyl tartrate. Treat with 2,2-dimethoxypropane and p-toluenesulfonic acid (pTsOH) in acetone to yield dimethyl 2,3-O-isopropylidene-L-tartrate .[1] -

Desymmetrization: Dissolve the diester in methanol. Add KOH (1.0 equivalent) slowly at 0°C to effect mono-hydrolysis. Isolate the mono-methyl ester .

-

Reduction to Alcohol: React the mono-ester with isobutyl chloroformate (to form the mixed anhydride) followed by reduction with

in THF/water. This yields the primary alcohol (methyl 2,3-O-isopropylidene-4-hydroxy-butanoate).[1] -

Deoxygenation (Conversion to Methyl):

-

Tosylation: Treat the alcohol with p-toluenesulfonyl chloride (TsCl) and pyridine in DCM.

-

Hydride Reduction: React the tosylate with

in dry ether. This reduces the -

Alternative: Convert

to

-

-

Final Hydrolysis: Treat the protected intermediate with 1M HCl to remove the acetonide and hydrolyze any remaining esters, yielding (2R,3R)-2,3-dihydroxybutanoic acid .

Method B: Sharpless Asymmetric Dihydroxylation (AD) of Isocrotonic Acid

Rationale: Standard AD on trans-crotonic acid yields the threo isomer. To access the erythro ((2R,3R)) isomer via AD, one must use the cis-olefin (Isocrotonic acid ) or rely on ligand-controlled mismatching (less reliable).[1]

Mechanistic Logic[1]

-

Substrate: Isocrotonic acid (cis-2-butenoic acid).[1]

-

Reagent: AD-mix-β (containing (DHQD)₂PHAL).[1]

-

Rule: For cis-olefins, AD-mix-β generally directs attack to the top face (beta-face), yielding the (2R,3R) product for this substrate orientation.[1]

Detailed Protocol

-

Reaction Setup: In a flask, dissolve AD-mix-β (1.4 g per mmol substrate) in a 1:1 mixture of

-BuOH and water. Stir at room temperature until dissolved, then cool to 0°C. -

Additives: Add methanesulfonamide (1 eq.) to accelerate hydrolysis of the osmate ester (critical for non-terminal alkenes).[2]

-

Substrate Addition: Add Isocrotonic acid (or methyl isocrotonate) (1.0 eq.) in one portion.

-

Incubation: Stir vigorously at 0°C for 24–48 hours. Monitor consumption of alkene by TLC or GC.

-

Quenching: Add solid sodium sulfite (

, 1.5 g per mmol) and stir for 45 minutes at room temperature to quench the Os(VIII) species. -

Extraction: Extract the aqueous phase with Ethyl Acetate (3x). Note: The product is water-soluble.[3] Continuous extraction or salting out (NaCl saturation) is recommended.[1]

-

Purification: Purify via flash chromatography (SiO2, MeOH/DCM gradient).

Method C: Biocatalytic Synthesis (Green Route)

Rationale: Enzymatic reduction of alpha-hydroxy-beta-keto esters or diketones offers high enantioselectivity without heavy metals.[1]

Pathway

-

Substrate: Ethyl 2-hydroxy-3-oxobutanoate (generated via nitrosylation of acetoacetate or direct oxidation).[1]

-

Biocatalyst: Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH) screening for anti-Prelog selectivity.

Figure 2: Biocatalytic reduction pathway.[1]

Protocol

-

Screening: Screen a panel of commercially available KREDs (e.g., Codexis, Johnson Matthey) against Ethyl 2-hydroxy-3-oxobutanoate.[1] Look for enzymes yielding the anti-diol.

-

Reaction: Suspend the hit enzyme (e.g., KRED-X) in Phosphate Buffer (pH 7.0) containing the substrate (50 mM),

, and a cofactor recycling system (e.g., Glucose Dehydrogenase/Glucose).[1] -

Workup: Acidify to pH 3, saturate with NaCl, and extract with Ethyl Acetate.

Quality Control & Analytical Validation

To ensure the integrity of the (2R,3R) isomer, the following analytical methods are mandatory.

Optical Rotation

Compare specific rotation with literature values for 4-deoxy-erythronic acid .

-

Literature:

(c=1, H2O) for the (2R,3R) acid (verify against specific salt forms).[1]

Chiral HPLC Method

Direct separation of the acid is difficult; derivatization is recommended.

-

Derivatization: Convert to the methyl ester or the phenacyl ester.

-

Column: Chiralpak AD-H or Chiralcel OD-H.[1]

-

Mobile Phase: Hexane:Isopropanol (90:10 to 95:5).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (or 254 nm for phenacyl esters).

-

Criteria: Baseline separation of (2R,3R) from (2S,3S) (enantiomer) and (2R,3S)/(2S,3R) (diastereomers).[1]

NMR Analysis

References

-

Musich, J. A., & Rapoport, H. (1978).[1] Synthesis of anthopleurine, the alarm pheromone from Anthopleura elegantissima. Journal of the American Chemical Society, 100(15), 4865-4872.[1] (Describes Tartaric acid degradation strategies). Link[1]

-

Kolb, H. C., VanNieuwenhze, M. S., & Sharpless, K. B. (1994).[1] Catalytic Asymmetric Dihydroxylation. Chemical Reviews, 94(8), 2483–2547.[1] (Definitive review on AD-mix stereochemistry). Link[1]

-

Gao, Y., et al. (1987).[1] Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765-5780.[1] (Background on epoxide handling). Link[1]

-

LookChem. (2R,3R)-2,3-dihydroxybutanoic acid Product Information. Link

-

Sigma-Aldrich. (2R,3R)-(+)-Tartaric acid Product Sheet. Link

Application Note: HPLC Method Development for the Separation of 2,3-Dihydroxybutanoic Acid Stereoisomers

This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes theoretical principles with practical, field-proven methodologies to provide a robust guide for the separation of 2,3-dihydroxybutanoic acid (2,3-DHBA) isomers.

Abstract & Scope

The separation of 2,3-dihydroxybutanoic acid (2,3-DHBA) presents a complex chromatographic challenge due to the presence of two chiral centers (C2 and C3), resulting in four distinct stereoisomers: two enantiomeric pairs that are diastereomers of each other. This guide outlines a tiered approach for resolving these isomers, ranging from achiral separation of diastereomers to full chiral resolution of all four isomers using Chiral Anion Exchange Chromatography (C-AEX).

Chemical Background & Stereochemistry

Unlike tartaric acid, 2,3-DHBA lacks an internal plane of symmetry due to the terminal methyl group. Consequently, there are no meso compounds . The four stereoisomers are:

-

Pair 1 (Enantiomers): (2R, 3R) and (2S, 3S)

-

Pair 2 (Enantiomers): (2R, 3S) and (2S, 3R)

Note: Pair 1 and Pair 2 are diastereomers of each other and possess different physicochemical properties, allowing for separation on achiral stationary phases.

Diagram 1: Stereochemical Relationships of 2,3-DHBA

Caption: Stereochemical map showing enantiomeric (solid yellow) and diastereomeric (dashed black) relationships between the four isomers.

Method A: Achiral Separation of Diastereomers

Objective: Separate the (2R,3R)/(2S,3S) pair from the (2R,3S)/(2S,3R) pair. Mechanism: Ligand Exchange (LEX) and Ion Exclusion.

For initial screening or when full chiral resolution is not required, Ligand Exchange Chromatography is the industry standard for small hydroxy acids. The separation is driven by the formation of weak coordination complexes between the hydroxyl groups of the analyte and the metal counter-ion of the stationary phase.

Protocol A: Ligand Exchange (Isocratic)

| Parameter | Condition |

| Column | Agilent Hi-Plex H or Phenomenex Rezex ROA-Organic Acid H+ (8% cross-linked sulfonated styrene-divinylbenzene) |

| Dimensions | 300 x 7.8 mm, 8 µm |

| Mobile Phase | 5 mM H₂SO₄ (Sulfuric Acid) in HPLC-grade water (Isocratic) |

| Flow Rate | 0.5 – 0.6 mL/min |

| Temperature | 50°C (Critical for mass transfer efficiency) |

| Detection | RI (Refractive Index) or UV @ 210 nm |

| Injection Vol. | 10 – 20 µL |

Technical Insight: The elution order typically follows the stability of the metal-ligand complex. The syn-diastereomers (2R,3R / 2S,3S) generally form stronger bidentate complexes than the anti-diastereomers (2R,3S / 2S,3R), resulting in different retention times.

-

Validation Check: Ensure mobile phase is degassed thoroughly as RI detectors are sensitive to dissolved air.

Method B: Full Chiral Resolution (Enantiomers)

Objective: Resolve all four stereoisomers. Mechanism: Weak Anion Exchange (WAX) with Chiral Selector.

To separate the enantiomers within each diastereomeric pair, a Chiral Stationary Phase (CSP) is required.[1] The Chiralpak QD-AX (based on quinine derivatives) is exceptionally effective for acidic enantiomers. It utilizes a dual mechanism: anion exchange (ionic interaction with the carboxylic acid) and hydrogen bonding (stereoselective recognition).

Protocol B: Chiral Anion Exchange (C-AEX)

| Parameter | Condition |

| Column | Daicel Chiralpak QD-AX (Quinine derivative anion exchanger) |